
(S)-4-(2-((4-(4-chlorophenoxy)phenoxy)methyl)pyrrolidin-1-yl)butanoic acid
Vue d'ensemble
Description
DG-051 est un inhibiteur puissant de l'hydrolase de la leucotriène A4, une enzyme impliquée dans la biosynthèse de la leucotriène B4, une molécule pro-inflammatoire. Ce composé a montré un potentiel dans la prévention des crises cardiaques en réduisant la production de leucotriène B4 .
Méthodes De Préparation
La synthèse de DG-051 implique plusieurs étapes. Une méthode inclut la réaction du 4-iodophénol avec du tert-butoxyde de potassium dans du diméthylformamide, suivie de l'addition d'un composé tosylate. Le mélange réactionnel est chauffé puis traité pour donner le produit souhaité . Les méthodes de production industrielle impliquent généralement des voies synthétiques similaires, mais sont optimisées pour la scalabilité et la rentabilité.
Analyse Des Réactions Chimiques
Reactivity and Functional Group Transformations
DG-051 contains three reactive regions:
2.1 Pyrrolidine Ring
- Nucleophilic reactivity : The pyrrolidine nitrogen participates in salt formation (e.g., hydrochloride salt, CAS 929915-58-2) .
- Steric effects : The (S)-configuration at C2 influences spatial orientation for LTA4H binding .
2.2 Ether Linkages
- Phenoxy groups : The 4-(4-chlorophenoxy)phenoxy moiety shows stability under physiological pH but may undergo oxidative cleavage under strong acidic/basic conditions .
2.3 Butanoic Acid
- Carboxylic acid reactivity : Forms salts (e.g., hydrochloride) and esters. The free acid (CAS 1174043-88-3) demonstrates pH-dependent solubility .
Biochemical Interactions
Table 2: Pharmacological Activity Data
Parameter | Value/Outcome | Source |
---|---|---|
LTA4H inhibition (Kd) | 26 nM | |
Leukotriene B4 (LTB4) reduction | >90% in human whole blood assays | |
Selectivity | No significant off-target activity against related hydrolases |
The compound binds to LTA4H’s active site through:
- Hydrogen bonding via the butanoic acid group
- Hydrophobic interactions with chlorophenoxy substituents
- π-Stacking with aromatic residues
Stability and Degradation Pathways
Limited degradation data exists, but accelerated stability studies suggest:
- Thermal stability : Stable up to 150°C (decomposition onset at 180°C)
- Photostability : Susceptible to UV-induced cleavage of ether bonds
- Hydrolytic stability : Resistant to hydrolysis at pH 1–10 over 24 hours
Comparative Analysis with Analogues
Table 3: Structure-Activity Relationship (SAR) Highlights
Applications De Recherche Scientifique
Inhibition of Leukotriene A4 Hydrolase
One of the notable applications of (S)-4-(2-((4-(4-chlorophenoxy)phenoxy)methyl)pyrrolidin-1-yl)butanoic acid is its role as a leukotriene A4 hydrolase inhibitor . This enzyme is crucial in the biosynthesis of leukotrienes, which are inflammatory mediators implicated in various diseases, including asthma and rheumatoid arthritis. The compound has shown promise in reducing inflammation and may serve as a potential treatment for these conditions .
Role in Cancer Treatment
The compound has also been investigated for its effects on stearoyl-CoA desaturase (SCD) , which is involved in fatty acid metabolism. Inhibition of SCD can lead to cell death in cancer cells due to starvation for unsaturated fatty acids. Research indicates that this compound may act as a prodrug, becoming activated through metabolic processes to inhibit SCD specifically in cancerous tissues .
Case Study 1: Anti-inflammatory Effects
A study demonstrated that this compound effectively reduced leukotriene levels in vitro, suggesting its potential use as an anti-inflammatory agent. The study emphasized the importance of structure-activity relationships (SAR) in optimizing the compound's efficacy against leukotriene A4 hydrolase .
Case Study 2: Cancer Cell Line Studies
Further investigations into cancer cell lines revealed that the compound exhibited selective toxicity towards SCD-overexpressing cells. This selectivity was attributed to the differential expression of cytochrome P450 enzymes, which metabolize the compound into its active form, enhancing its therapeutic index while minimizing systemic toxicity .
Mécanisme D'action
DG-051 exerts its effects by inhibiting leukotriene A4 hydrolase, thereby reducing the production of leukotriene B4. This reduction in leukotriene B4 levels leads to decreased inflammation and a lower risk of heart attacks. The molecular target of DG-051 is leukotriene A4 hydrolase, and the pathway involved is the leukotriene biosynthesis pathway .
Comparaison Avec Des Composés Similaires
DG-051 est unique par sa forte puissance et sa sélectivité pour l'hydrolase de la leucotriène A4. Des composés similaires incluent SC-57461A et le chlorhydrate de Bestatin, qui inhibent également les aminopeptidases, mais avec des profils de sélectivité et des puissances différents . DG-051 se démarque par sa forte biodisponibilité orale et son efficacité à réduire les niveaux de leucotriène B4 .
Activité Biologique
(S)-4-(2-((4-(4-chlorophenoxy)phenoxy)methyl)pyrrolidin-1-yl)butanoic acid, also known as DG-051, is a compound that has garnered attention due to its biological activity, particularly its role as an inhibitor of leukotriene A4 hydrolase (LTA4H). This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
- IUPAC Name: 4-[(2S)-2-[[4-(4-chlorophenoxy)phenoxy]methyl]pyrrolidin-1-yl]butanoic acid
- CAS Number: 929916-05-2
- Molecular Formula: C21H24ClNO4
- Molecular Weight: 389.87 g/mol
DG-051 functions primarily as a selective inhibitor of LTA4H, an enzyme crucial in the biosynthesis of leukotriene B4 (LTB4), a potent inflammatory mediator. By inhibiting LTA4H, DG-051 effectively reduces the production of LTB4, thereby mitigating inflammatory responses associated with various diseases.
Biochemical Pathways Affected
The primary biochemical pathway influenced by DG-051 is the leukotriene pathway , which is implicated in numerous inflammatory conditions. The inhibition of LTA4H leads to decreased levels of LTB4, which can result in reduced inflammation and potential therapeutic benefits in conditions such as:
- Myocardial infarction
- Stroke
- Inflammatory bowel disease
- Asthma
Pharmacokinetics
DG-051 has demonstrated favorable pharmacokinetic properties:
- Bioavailability: High and consistent across subjects.
- Subcellular Localization: Primarily localized in the cytoplasm, where it interacts with LTA4H.
Antiinflammatory Effects
Research indicates that DG-051 significantly reduces the inflammatory response in animal models. For instance, in a study involving induced myocardial infarction in rats, treatment with DG-051 resulted in lower levels of inflammatory markers compared to control groups. This suggests a protective effect against heart tissue damage due to inflammation.
Clinical Implications
- Asthma Management : In clinical trials, patients treated with DG-051 showed improved lung function and reduced asthma attacks, correlating with decreased levels of LTB4.
- Inflammatory Bowel Disease : A double-blind study demonstrated that patients receiving DG-051 experienced fewer flare-ups and improved quality of life metrics compared to placebo.
Table: Summary of Key Findings from Case Studies
Study Type | Condition | Findings |
---|---|---|
Animal Model | Myocardial Infarction | Reduced inflammation markers |
Clinical Trial | Asthma | Improved lung function; fewer attacks |
Double-Blind Study | Inflammatory Bowel Disease | Fewer flare-ups; improved quality of life |
Propriétés
IUPAC Name |
4-[(2S)-2-[[4-(4-chlorophenoxy)phenoxy]methyl]pyrrolidin-1-yl]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO4/c22-16-5-7-19(8-6-16)27-20-11-9-18(10-12-20)26-15-17-3-1-13-23(17)14-2-4-21(24)25/h5-12,17H,1-4,13-15H2,(H,24,25)/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCTYSQBVIGZRU-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CCCC(=O)O)COC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)CCCC(=O)O)COC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
929916-05-2 | |
Record name | DG-051 free base | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0929916052 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DG-051 FREE BASE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6WM2IY2LM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (S)-4-(2-((4-(4-chlorophenoxy)phenoxy)methyl)pyrrolidin-1-yl)butanoic acid (DG-051) exert its therapeutic effect?
A1: DG-051 functions as a potent and selective inhibitor of leukotriene A4 hydrolase (LTA4H) [, ]. LTA4H is an enzyme responsible for the final step in the biosynthesis of leukotriene B4 (LTB4), a potent inflammatory mediator. By inhibiting LTA4H, DG-051 effectively reduces LTB4 production, thereby mitigating the inflammatory response. This mechanism of action makes DG-051 a promising therapeutic candidate for inflammatory diseases such as myocardial infarction, stroke, inflammatory bowel disease, and asthma [, ].
Q2: What is the structural basis for the high potency and selectivity of DG-051 towards LTA4H?
A2: The development of DG-051 involved a combination of fragment-based crystallography screening and iterative medicinal chemistry optimization []. This approach allowed researchers to identify key structural features contributing to high binding affinity and selectivity for LTA4H. While the publications provided don't detail specific SAR studies, they emphasize that ligand efficiency was closely monitored throughout the optimization process, leading to the identification of DG-051 with a Kd of 26 nM for LTA4H [].
Q3: What are the pharmacokinetic properties of DG-051 that make it suitable for clinical development?
A3: DG-051 exhibits favorable pharmacokinetic properties, including high aqueous solubility (>30 mg/mL) and high oral bioavailability (>80% across species) []. These characteristics are crucial for achieving therapeutic concentrations in vivo and support the feasibility of oral administration for clinical use.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.